molecular formula C20H26N4O2S B11976223 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11976223
M. Wt: 386.5 g/mol
InChI Key: PAVFVQAOQJLZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a hexylsulfanyl group, and two methyl groups attached to a purine ring. It is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and hexylsulfanyl groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides; often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: 1,3-Dimethylxanthine, a compound with similar purine structure but different functional groups.

    Caffeine: 1,3,7-Trimethylxanthine, another purine derivative with stimulant properties.

    Pentoxifylline: 1-(5-Oxohexyl)-3,7-dimethylxanthine, used as a vasodilator.

Uniqueness

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to its specific combination of benzyl and hexylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

7-benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-27-19-21-17-16(18(25)23(3)20(26)22(17)2)24(19)14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3

InChI Key

PAVFVQAOQJLZFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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